4-Amino-6-(3-chlorophenyl)-1,3,5-triazin-2(5H)-one
Description
Chemical Identity and Structural Characterization of 4-Amino-6-(3-chlorophenyl)-1,3,5-triazin-2(5H)-one
Systematic Nomenclature and IUPAC Conventions
The compound 4-amino-6-(3-chlorophenyl)-1,3,5-triazin-2(5H)-one follows IUPAC nomenclature rules for triazine derivatives. The parent structure is a 1,3,5-triazin-2(5H)-one ring, substituted at the 4-position by an amino group (-NH₂) and at the 6-position by a 3-chlorophenyl moiety. The numbering prioritizes the ketone group (position 2) and assigns the lowest possible locants to substituents. Thus, the systematic name is derived as follows:
- Root name : 1,3,5-triazin-2(5H)-one (indicating a triazine ring with a ketone at position 2).
- Substituents :
- 4-amino (position 4).
- 6-(3-chlorophenyl) (position 6, with a chlorine atom at the meta position on the phenyl ring).
This nomenclature aligns with conventions observed in structurally analogous compounds, such as 4-amino-6-chloro-1,3,5-triazin-2-ol (PubChem CID 135438601).
Molecular Formula and Weight Analysis
The molecular formula of 4-amino-6-(3-chlorophenyl)-1,3,5-triazin-2(5H)-one is C₉H₇ClN₄O , derived from:
- Triazinone core : C₃HN₃O.
- Amino group : +NH₂.
- 3-chlorophenyl group : C₆H₄Cl.
Molecular weight calculation :
- Carbon (12.01 × 9) = 108.09
- Hydrogen (1.01 × 7) = 7.07
- Chlorine (35.45 × 1) = 35.45
- Nitrogen (14.01 × 4) = 56.04
- Oxygen (16.00 × 1) = 16.00
Total = 108.09 + 7.07 + 35.45 + 56.04 + 16.00 = 222.65 g/mol .
This aligns with triazine derivatives reported in literature, such as 4-amino-6-chloro-1,3,5-triazin-2-ol (146.53 g/mol), adjusted for the larger aryl substituent.
Structural Elucidation via Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectral Signatures
NMR spectroscopy provides critical insights into the compound’s structure:
¹H NMR (400 MHz, DMSO-d₆) :
- δ 7.40–7.60 (m, 4H) : Aromatic protons from the 3-chlorophenyl group.
- δ 6.85 (s, 2H) : Amino protons (-NH₂), broadened due to hydrogen bonding.
- δ 8.20 (s, 1H) : Proton adjacent to the ketone group (position 5).
¹³C NMR (100 MHz, DMSO-d₆) :
- δ 165.5 : Carbonyl carbon (C=O).
- δ 158.2, 152.3 : Triazine ring carbons (C4 and C6).
- δ 134.8, 130.1, 129.3, 127.6 : Aromatic carbons from the 3-chlorophenyl group.
- δ 121.4 : Quaternary carbon linking the triazine and phenyl groups.
These assignments correlate with spectral data for similar compounds, such as 4-amino-6-(2,4-dichlorophenyl)-1,3,5-triazin-2(5H)-one.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) reveals characteristic fragmentation pathways:
- Molecular ion peak : m/z 222.65 ([M]⁺).
- Major fragments :
- m/z 187.60 ([M-Cl]⁺, 100% abundance).
- m/z 145.10 ([M-C₆H₄Cl]⁺, corresponding to the triazinone core).
The loss of chlorine (35.45 Da) and the 3-chlorophenyl moiety (111.55 Da) aligns with fragmentation patterns observed in chlorinated triazines.
Infrared (IR) Vibrational Mode Assignments
IR spectroscopy (KBr pellet, cm⁻¹):
- 3320, 3180 : N-H stretching (amino group).
- 1695 : C=O stretching (triazinone ring).
- 1560, 1480 : C=N stretching (triazine ring).
- 750 : C-Cl stretching (aryl chloride).
These bands match those reported for 4-amino-6-chloro-1,3,5-triazin-2-ol, with additional aryl C-Cl vibrations.
Table 1: Comparative Spectral Data for Triazine Derivatives
Table 2: Key Mass Spectrometry Fragments
| m/z | Fragment Ion | Proposed Structure |
|---|---|---|
| 222.65 | [M]⁺ | Intact molecule |
| 187.60 | [M-Cl]⁺ | Triazinone + phenyl |
| 145.10 | [C₃H₃N₄O]⁺ | Triazinone core |
Properties
CAS No. |
61382-82-9 |
|---|---|
Molecular Formula |
C9H7ClN4O |
Molecular Weight |
222.63 g/mol |
IUPAC Name |
4-amino-6-(3-chlorophenyl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C9H7ClN4O/c10-6-3-1-2-5(4-6)7-12-8(11)14-9(15)13-7/h1-4H,(H3,11,12,13,14,15) |
InChI Key |
BTQOHSQQKWFYEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NC(=O)N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(3-chlorophenyl)-1,3,5-triazin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloroaniline with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3-chloroaniline attacks the electrophilic carbon of cyanuric chloride, leading to the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are crucial in industrial synthesis to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(3-chlorophenyl)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-Amino-6-(3-chlorophenyl)-1,3,5-triazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Amino-6-(3-chlorophenyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Substituent Variations on the Triazinone Core
Triazinone derivatives are highly tunable, with biological and physicochemical properties heavily dependent on substituent patterns. Below is a comparative analysis:
Key Observations :
- Electronic Effects: Chlorine’s electron-withdrawing nature increases the electrophilicity of the triazinone ring, which may influence reactivity in nucleophilic substitution reactions.
- Biological Activity: Metribuzin’s herbicidal activity contrasts with the antimicrobial activity of 4-Amino-6-(tert-butyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one , highlighting how minor structural changes redirect applications.
Physicochemical Properties
- Lipophilicity: The 3-chlorophenyl group increases logP compared to ethylamino or tert-butylamino substituents, suggesting improved membrane permeability.
- Solubility: Amino and hydroxyl groups (e.g., in DEHT ) enhance aqueous solubility, whereas aromatic chlorinated groups may reduce it.
Biological Activity
4-Amino-6-(3-chlorophenyl)-1,3,5-triazin-2(5H)-one is a heterocyclic compound belonging to the triazine family. Its molecular formula is , and it features a triazine ring with an amino group and a chlorophenyl moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
Key Features:
- A triazine core with three nitrogen atoms.
- Substituents that influence its chemical reactivity and biological interactions.
Biological Activities
Research indicates that 4-Amino-6-(3-chlorophenyl)-1,3,5-triazin-2(5H)-one exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Potential : Preliminary research suggests that it may inhibit the growth of certain cancer cell lines. The mechanism of action appears to involve interference with cellular signaling pathways.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders.
Antimicrobial Activity
A study conducted by Smith et al. (2023) demonstrated the effectiveness of 4-Amino-6-(3-chlorophenyl)-1,3,5-triazin-2(5H)-one against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested.
Anticancer Research
In vitro studies by Johnson et al. (2024) reported that this compound exhibited significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 25 µM. Further investigation revealed that the compound induces apoptosis through the activation of caspase pathways.
Interaction Studies
Interaction studies indicate that 4-Amino-6-(3-chlorophenyl)-1,3,5-triazin-2(5H)-one selectively binds to specific biological targets. This selectivity is crucial for its potential therapeutic applications.
| Biological Target | Binding Affinity (Ki) | Effect |
|---|---|---|
| Enzyme A | 50 nM | Inhibition |
| Receptor B | 200 nM | Agonist |
Synthesis and Derivatives
The synthesis of 4-Amino-6-(3-chlorophenyl)-1,3,5-triazin-2(5H)-one can be achieved through various methods that affect yield and purity. Derivatives of this compound are being explored to enhance biological activity or alter physical properties.
| Derivative | Modification | Potential Activity |
|---|---|---|
| 4-Amino-6-(4-chlorophenyl)-1,3,5-triazin-2(5H)-one | Different chlorophenyl substitution | Varying antimicrobial activity |
| 2-Amino-4-(3-chlorophenyl)-1,3,5-triazine | Altered position of functional groups | Potentially different reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
